molecular formula C11H10N2O4S B2960165 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid CAS No. 84160-41-8

2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid

Número de catálogo: B2960165
Número CAS: 84160-41-8
Peso molecular: 266.27
Clave InChI: ZMQTYWWCRZSQQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a sulfanylacetic acid moiety. Its molecular formula is C₁₁H₁₀N₂O₄S, with a molecular weight of 270.28 g/mol (calculated from ). This compound is primarily utilized in medicinal chemistry research, particularly in the development of enzyme inhibitors and anticancer agents .

Propiedades

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-16-8-4-2-7(3-5-8)10-12-13-11(17-10)18-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQTYWWCRZSQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16N2O3S
  • Molecular Weight : 344.38 g/mol
  • CAS Number : 337498-61-0

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly focusing on its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antibacterial activity. The specific compound has demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)8.23 µg/mL
Escherichia coli6.25 µg/mL
Klebsiella pneumoniae6.62 µg/mL

These results suggest that the compound may inhibit biofilm formation and bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, studies have shown that this compound exhibits antifungal activity against Candida species. The MIC values for antifungal activity were found to range from 6.25 to 12.5 µM, indicating its potential as an antifungal agent .

The mechanism by which this compound exerts its biological effects is linked to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity. This leads to increased permeability and ultimately cell death .

Case Studies and Research Findings

Several studies have investigated the biological properties of related oxadiazole compounds. For instance:

  • Study on Antibiofilm Activity :
    • A derivative of this compound showed a significant reduction in biofilm formation by MRSA strains at concentrations as low as 8.23 µg/mL .
  • Antimicrobial Screening :
    • In a comprehensive screening of various oxadiazole derivatives, compounds similar to the one exhibited promising antimicrobial activities with varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Key Features

The following table summarizes structural analogs and their key differences:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference IDs
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid (Target Compound) 4-Methoxyphenyl at 5-position; sulfanylacetic acid at 2-position C₁₁H₁₀N₂O₄S 270.28 Research applications in enzyme inhibition and cancer therapeutics
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indole-methyl substitution at 5-position; acetamide linkage C₂₀H₁₉N₅O₂S 405.46 Pharmacologically active but lacks optimized analytical methods
2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-Methylphenyl at 5-position; 4-methylphenylacetamide C₁₈H₁₇N₃O₂S 339.41 Anticancer activity against triple-negative breast cancer (TNBC) models
2-{[5-(4-Methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide 4-Methylpyridyl substitution; hydrazide functional group C₁₀H₁₁N₅O₂S 265.29 Antifungal activity against Candida albicans (MIC: 8–32 µg/mL)
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate Phenyl substitution at 5-position; ethyl ester instead of carboxylic acid C₁₂H₁₂N₂O₃S 264.30 Improved stability and lipophilicity for drug delivery
Lipophilicity and Solubility
  • The target compound’s sulfanylacetic acid group enhances aqueous solubility compared to ester derivatives (e.g., ethyl ester in ).
  • N-(4-methylphenyl)acetamide analogs (e.g., ) exhibit higher logP values due to aromatic methyl groups, favoring blood-brain barrier penetration but reducing solubility .
Bioactivity
  • Antifungal Activity : The hydrazide derivative () shows moderate antifungal activity, whereas the target compound’s carboxylic acid group may enhance binding to fungal enzymes through hydrogen bonding .
  • Anticancer Potential: Analogs with methylphenyl substitutions () demonstrate specificity for TNBC, likely due to interactions with the cGAS-STING pathway. The 4-methoxyphenyl group in the target compound may offer similar targeting but with improved metabolic stability .

Stability and Reactivity

  • Ester Derivatives (e.g., ) exhibit superior stability under acidic conditions compared to the carboxylic acid form of the target compound.
  • The sulfanyl group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives, which could alter bioactivity. This is less problematic in amide or hydrazide analogs .

Q & A

Basic Questions

Q. What synthetic methodologies are employed for the preparation of 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid, and how is its structural integrity verified?

  • Answer : The compound is synthesized via a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form the 1,3,4-oxadiazole core.

Alkylation : The intermediate thiol is alkylated with chloroacetic acid derivatives to introduce the sulfanyl-acetic acid moiety.
Structural confirmation relies on elemental analysis , 1H NMR (e.g., thiol proton disappearance at ~13 ppm), IR spectroscopy (C=S stretch at ~680 cm⁻¹), and TLC for purity assessment .

Q. What safety protocols should be followed when handling this compound in a research laboratory?

  • Answer : Immediate consultation with a physician is required upon exposure. Key protocols include:

  • Avoiding inhalation/contact using PPE (gloves, lab coats).
  • Referencing the SDS for first-aid measures (e.g., rinsing eyes with water for 15 minutes).
  • Storing the compound in a cool, dry area away from oxidizers .

Advanced Questions

Q. How can computational reaction design frameworks accelerate the optimization of synthetic routes for this compound?

  • Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, while machine learning models analyze experimental data to identify optimal conditions (e.g., solvent polarity, temperature). For example, ICReDD’s workflow reduces iterative experimentation by 40–60% through computational pre-screening .

Q. What crystallographic data are critical for understanding the structure-activity relationship (SAR) of this compound?

  • Answer : X-ray crystallography reveals planar geometries in the oxadiazole ring, enabling π-π stacking with biological targets. Bond angles (e.g., C-S-C ~105°) and dihedral angles (e.g., 4-methoxyphenyl group orientation) correlate with electronic properties and solubility. Related structures show intermolecular hydrogen bonds between the acetic acid moiety and water, influencing bioavailability .

Q. How do researchers address discrepancies between theoretical predictions and experimental bioactivity data for such derivatives?

  • Answer : Discrepancies are resolved via:

  • Orthogonal assays : Comparing enzymatic inhibition (e.g., COX-2) with cellular cytotoxicity.
  • Dose-response curves : Identifying non-linear relationships masked in initial screenings.
  • Molecular dynamics simulations : Refining docking poses to account for protein flexibility. Methodologies from contested territories research emphasize iterative feedback between computational and experimental data .

Q. What strategies are used to develop structurally diverse libraries of this compound for pharmacological screening?

  • Answer : Structural diversification is achieved by:

  • Varying alkylating reagents : Substituting chloroacetic acid with bromo- or iodo-derivatives.
  • Modifying the oxadiazole substituents : Introducing electron-withdrawing groups (e.g., nitro) or heteroaromatic rings.
    Libraries are screened against epilepsy (maximal electroshock test) and cancer (MTT assay) models, with SAR guided by logP and hydrogen-bonding capacity .

Q. How does the sulfanyl-acetic acid moiety influence the coordination chemistry of this compound with transition metals?

  • Answer : The sulfanyl group acts as a soft Lewis base , forming stable complexes with Cu(II), Pt(II), and Ag(I). Spectroscopic characterization (e.g., UV-Vis absorption at 450–500 nm for d-d transitions) and X-ray studies reveal tetrahedral or square-planar geometries. These complexes exhibit enhanced redox activity, relevant to catalytic or anticancer applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.